molecular formula C15H14ClN3O2 B2566908 (4-Chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034246-60-9

(4-Chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2566908
CAS RN: 2034246-60-9
M. Wt: 303.75
InChI Key: QDGIBHRLMWQZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, also known as CPYM, is a novel compound that has gained significant attention among the scientific community due to its potential applications in various fields. CPYM is a synthetic compound that belongs to the class of pyrrolidine derivatives and has a molecular weight of 357.82 g/mol.

Scientific Research Applications

Antiviral Activity

The indole derivatives, which share a common structural feature with the compound , have been reported to exhibit significant antiviral activity . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be explored for its efficacy against various RNA and DNA viruses.

Anticancer Potential

The indole nucleus is a part of many synthetic drug molecules with anticancer properties. The ability of indole derivatives to bind with high affinity to multiple receptors makes them valuable in the development of new therapeutic agents . Therefore, this compound may hold promise in cancer treatment research.

Antimicrobial Effects

Indole derivatives have been found to possess antimicrobial effects. The compound could be synthesized into various scaffolds to screen for pharmacological activities against a range of microbial pathogens .

Antitubercular Activity

Derivatives derived from indole have been investigated for their antitubercular activity . They have shown promising results in vitro against Mycobacterium tuberculosis and Mycobacterium bovis . This indicates a potential application of our compound in the treatment of tuberculosis.

Antioxidant Properties

Pyrazoline derivatives, which are structurally related to our compound, have demonstrated antioxidant activities. These activities are crucial in protecting cells from oxidative stress, which is linked to various diseases . The compound could be explored for its ability to mitigate oxidative damage in biological systems.

Safety and Hazards

Not intended for human or veterinary use; research purposes only.

properties

IUPAC Name

(4-chlorophenyl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c16-12-3-1-11(2-4-12)15(20)19-8-6-13(9-19)21-14-5-7-17-10-18-14/h1-5,7,10,13H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGIBHRLMWQZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

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